N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a 1,2,4-triazole ringThe reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as potassium hydroxide and acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenyl-1,2,4-triazoles and furan derivatives, such as:
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
Uniqueness
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine is unique due to its specific combination of a 3-chlorophenyl group, a furan ring, and a 1,2,4-triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11ClN4O |
---|---|
Molecular Weight |
274.7 g/mol |
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-11-3-1-2-10(6-11)13-5-4-12(19-13)7-17-18-8-15-16-9-18/h1-6,8-9,17H,7H2 |
InChI Key |
DUDROUALFOUMNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNN3C=NN=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNN3C=NN=C3 |
Origin of Product |
United States |
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